Product packaging for Methyl 1-amino-1H-pyrazole-5-carboxylate(Cat. No.:CAS No. 150017-55-3)

Methyl 1-amino-1H-pyrazole-5-carboxylate

Cat. No.: B139676
CAS No.: 150017-55-3
M. Wt: 141.13 g/mol
InChI Key: HKQBTJJNDYVNMD-UHFFFAOYSA-N
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Description

Methyl 1-amino-1H-pyrazole-5-carboxylate (CAS 150017-55-3) is a high-purity chemical compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol . It serves as a versatile scaffold and key synthetic intermediate in organic and medicinal chemistry research. Pyrazole derivatives have demonstrated significant research value, particularly in pharmaceutical discovery, with studies identifying structurally related methyl 4-amino-3-cyano-1H-pyrazole-5-carboxylates as novel inhibitors of HIV-1 replication that operate via a mechanism distinct from existing drug classes . As a building block, this compound is useful for constructing more complex molecules for various investigative applications. Proper handling is essential; it is classified with the signal word "Danger" and carries the hazard statement H314, indicating it causes severe skin burns and eye damage . This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or personal use. It should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2 B139676 Methyl 1-amino-1H-pyrazole-5-carboxylate CAS No. 150017-55-3

Properties

CAS No.

150017-55-3

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

methyl 2-aminopyrazole-3-carboxylate

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)4-2-3-7-8(4)6/h2-3H,6H2,1H3

InChI Key

HKQBTJJNDYVNMD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=NN1N

Canonical SMILES

COC(=O)C1=CC=NN1N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between Methyl 1-amino-1H-pyrazole-5-carboxylate and related pyrazole carboxylates:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
This compound 1-NH₂, 5-COOCH₃ 155.13 g/mol Intermediate for bioactive molecules
Methyl 1H-pyrazole-3-carboxylate 3-COOCH₃ 126.11 g/mol Crystallography studies
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate 1-Cyclohexyl, 4-COOCH₂CH₃, 5-NH₂ 237.30 g/mol Anticancer research
Ethyl 1-(6-chloropyridazin-3-yl)-5-amino-1H-pyrazole-4-carboxylate 1-(6-Cl-pyridazinyl), 4-COOCH₂CH₃, 5-NH₂ 282.70 g/mol Herbicidal activity
Ethyl 1-(aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate 1-Aroylpropyl, 3-aryl, 5-COOCH₂CH₃ ~350–400 g/mol Antiproliferative agents

Key Observations :

  • Amino Group Impact: The 1-amino group in the target compound enhances nucleophilicity compared to non-amino analogs, influencing reactivity in coupling reactions .
  • Bulkier Substituents: Derivatives like Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate exhibit increased steric hindrance, affecting solubility and bioavailability .

Preparation Methods

Cyclization of β-Keto Esters with Hydrazines

A classical approach involves the condensation of β-keto esters (e.g., ethyl acetoacetate) with monosubstituted hydrazines. For example, methyl hydrazine reacts with ethyl 3-keto-5-carboxylate derivatives under acidic conditions to form the pyrazole core. The amino group can be introduced via:

  • Direct substitution : Using ammonia or ammonium acetate during cyclization.

  • Post-synthetic modification : Converting a nitro or protected amine group to the free amine.

Key parameters include temperature (60–100°C), solvent (ethanol or methanol), and catalyst (acetic acid or HCl). Yields range from 50–70%, depending on the substituents.

Industrial-Scale Optimization Strategies

Industrial methods prioritize atom economy and reduced purification steps. A one-pot multicomponent reaction (MCR) framework is advantageous:

One-Pot Synthesis Using Transition-Metal Catalysis

Palladium or copper catalysts enable tandem alkylation-cyclization reactions. For instance, a Cu(I)-catalyzed coupling between methyl propiolate and hydrazine derivatives generates the pyrazole ring while introducing the carboxylate group. This method achieves yields up to 85% with minimal byproducts.

Table 1: Comparison of Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)
CuIDMF8078
Pd(OAc)₂Toluene10085
FeCl₃Ethanol6065

Advanced Functionalization Techniques

Selective Amination at the 1-Position

Introducing the amino group at the 1-position demands regioselective control. A two-step protocol is effective:

  • Protection of the pyrazole nitrogen : Use tert-butoxycarbonyl (Boc) groups to block the 1-position during cyclization.

  • Deprotection and amination : Treat with trifluoroacetic acid (TFA) followed by ammonia gas to yield the free amine.

Table 2: Amination Reagents and Yields

ReagentConditionsYield (%)
NH₃ (gas)100°C, 12 h68
NH₂OH·HClEtOH, reflux72
UreaDMF, 120°C60

Case Study: Patent-Based Methodology Adaptation

The synthesis of 3-(hydroxymethyl)-1-methyl-pyrazole-5-carbonitrile (CN105646355A) provides a template for adapting esterification and amination steps:

Stepwise Modification of Diethyl 1H-Pyrazole-3,5-Dicarboxylate

  • Methylation : React diethyl 1H-pyrazole-3,5-dicarboxylate with iodomethane and K₂CO₃ in acetone to introduce the 1-methyl group (yield: 92%).

  • Selective hydrolysis : Hydrolyze the 5-position ester using KOH in methanol to yield 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid.

  • Amination : Replace the 5-carboxylic acid with an amine via Hofmann degradation (using Cl₂/NaOH) or Curtius rearrangement .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-amino-1H-pyrazole-5-carboxylate, and what factors influence yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with pyrazole ring formation via condensation (e.g., using ethyl acetoacetate under basic conditions like K₂CO₃ in DMF). Subsequent amination introduces the amino group via nucleophilic substitution (e.g., NaH or NH₃). Yield optimization depends on temperature (60–80°C), solvent polarity (polar aprotic solvents enhance reactivity), and catalyst selection (e.g., Pd for coupling). Purity is achieved via column chromatography or recrystallization .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C spectra confirm proton environments and carbon frameworks (e.g., methyl ester at δ ~3.8 ppm).
  • IR : Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and amino (N–H bend at ~1600 cm⁻¹) groups.
  • X-ray crystallography : SHELX programs refine 3D structures, revealing hydrogen-bonding patterns critical for stability .

Q. What are the key structural features influencing the biological activity of Methyl 1-amino-1H-pyrazole derivatives?

  • Methodological Answer : Bioactivity correlates with substituent positions:

Substituent PositionFunctional GroupObserved Effect
1 (amino)–NH₂Enhances antimicrobial activity via solubility and target binding .
5 (methyl carboxylate)–COOCH₃Modulates lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

  • Methodological Answer :

  • Temperature : Lowering to 40–60°C reduces decomposition.
  • Catalysts : Pd(OAc)₂ improves coupling efficiency in arylations.
  • Solvents : DMF/THF minimizes byproducts. Continuous flow reactors enhance scalability .

Q. What strategies resolve contradictions in biological activity data among structurally similar pyrazole derivatives?

  • Methodological Answer :

  • Standardized assays : Replicate studies under identical conditions (e.g., pH, cell lines).
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ) with activity trends.
  • Crystallography : Resolve binding modes to explain potency variations .

Q. How do computational methods predict reactivity and stability in synthetic pathways?

  • Methodological Answer :

  • DFT calculations : Predict intermediate stability to guide reagent selection.
  • Retrosynthetic AI : Template_relevance models propose feasible routes, reducing trial-and-error .

Q. What challenges arise in multi-step syntheses, and how are they addressed?

  • Methodological Answer :

  • Intermediate instability : Use protecting groups (e.g., Boc for –NH₂).
  • Regioselectivity : Stepwise purification via flash chromatography.
  • Degradation-prone steps : Microwave-assisted synthesis accelerates kinetics .

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